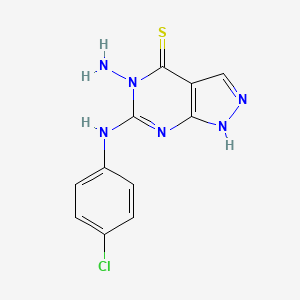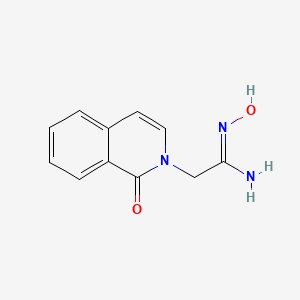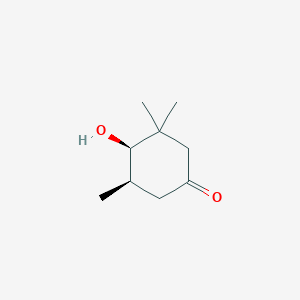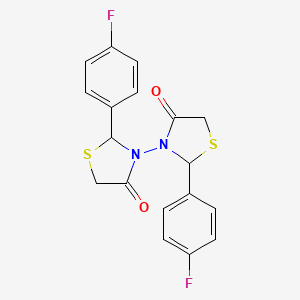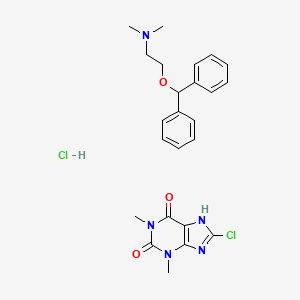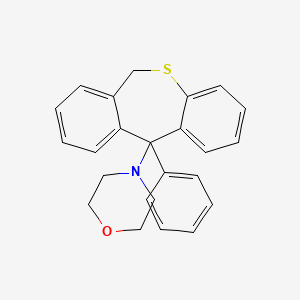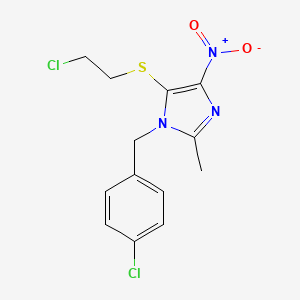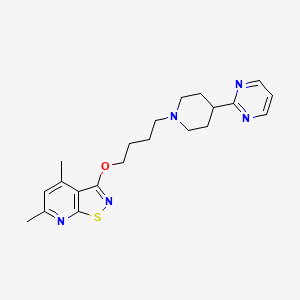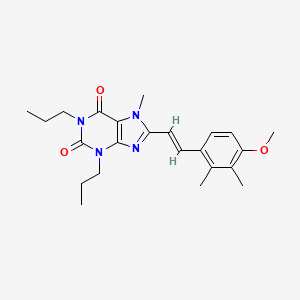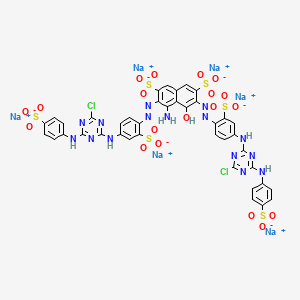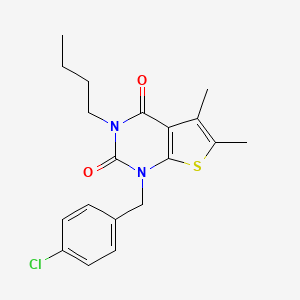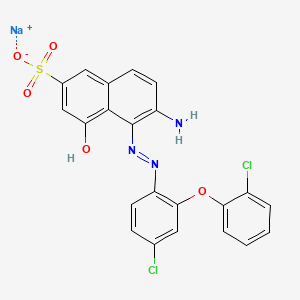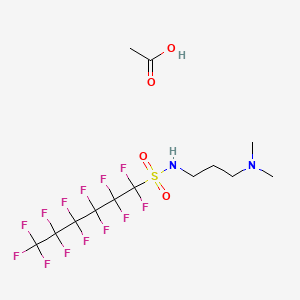
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is a perfluoroalkylated substance (PFAS) known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to degradation. It is commonly used in various scientific and industrial applications due to its distinctive chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate typically involves the reaction of hexanesulfonamide with 3-(dimethylamino)propylamine in the presence of a perfluorinated reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or other suitable organic solvents, and the reaction temperature is maintained at a specific range to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced analytical techniques ensures the quality and consistency of the final product. The industrial production methods are designed to meet stringent regulatory standards and ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted sulfonamides. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with various substrates, leading to its stability and resistance to degradation. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular membranes and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Dimethylamino)propyl)perfluoro-1-hexanesulfonamide
- N-(3-(Dimethylamino)propyl)perfluoro-1-octanesulfonamide
- N-(3-(Dimethylamino)propyl)perfluoro-1-decanesulfonamide
Uniqueness
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is unique due to its specific chain length and the presence of multiple fluorine atoms, which impart exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and chemicals .
Propriétés
Numéro CAS |
73772-33-5 |
|---|---|
Formule moléculaire |
C13H17F13N2O4S |
Poids moléculaire |
544.33 g/mol |
Nom IUPAC |
acetic acid;N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide |
InChI |
InChI=1S/C11H13F13N2O2S.C2H4O2/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;1-2(3)4/h25H,3-5H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
MXVCYFOUHPOTLU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




